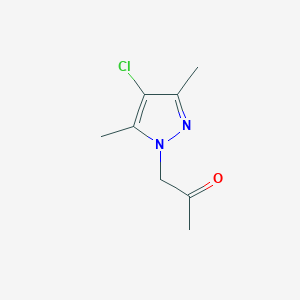
1-Methoxy-4-methylnaphthalene
Übersicht
Beschreibung
1-Methoxy-4-methylnaphthalene (1-MMN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene, a naturally occurring aromatic hydrocarbon found in coal tar and petroleum. 1-MMN has been studied for its ability to act as a ligand for certain receptors, as well as its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Organic Chemistry and Reaction Mechanisms
The molecule has been a subject of interest in the study of reaction mechanisms. For instance, Jia and Thibblin (2001) studied the acid-catalyzed solvolytic elimination of 1-methoxy-1-methyl-1,4-dihydronaphthalene, yielding exclusively the elimination product 1-methylnaphthalene (Jia & Thibblin, 2001). Furthermore, Imoto et al. (2010) investigated the charge transfer interaction between electron-donor and -acceptor moieties of a 1,4-dicyanonaphthalene–arene dyad for intermolecular exciplex or excimer formation in crystals (Imoto et al., 2010).
Catalysis and Methylation
The compound has also been explored in catalysis and methylation processes. A study by Yadav and Salunke (2013) presented the catalytic methylation of 2-naphthol using dimethyl carbonate, showing high conversion rates and selectivity towards 2-methoxynaphthalene (Yadav & Salunke, 2013).
Photoreactions and Photorearrangements
1-Methoxy-4-methylnaphthalene has been part of studies focusing on photoreactions and photorearrangements. Ho et al. (2011) explored the base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, presenting a novel method to synthesize unsymmetrical 2,7-disubstituted naphthalenes (Ho et al., 2011).
Stereochemistry and Molecular Interactions
The molecule has been involved in studies related to stereochemistry and molecular interactions. Fujita et al. (2001) detailed the asymmetric addition of an electrophile to naphthalenes promoted and stereodirected by alcohol, providing insights into the stereochemical aspects of such reactions (Fujita et al., 2001).
Eigenschaften
IUPAC Name |
1-methoxy-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRFNPXLWUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402658 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-methylnaphthalene | |
CAS RN |
24821-54-3 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622410.png)





![2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B1622419.png)




![(6'-Acetyloxy-4,5,6,7-tetrafluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B1622429.png)